molecular formula C7H13NO3 B175668 (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine CAS No. 14496-27-6

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine

Cat. No.: B175668
CAS No.: 14496-27-6
M. Wt: 159.18 g/mol
InChI Key: JSTZGHLHHVUXOT-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine is an organic compound characterized by its unique furan ring structure with aminomethyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine typically begins with commercially available furfural or its derivatives.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as methanol or ethanol. Catalysts like sulfuric acid or hydrochloric acid are often used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated furans, alkoxylated furans.

Scientific Research Applications

Chemistry

In organic synthesis, (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine serves as a versatile intermediate for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of bioactive molecules. Its aminomethyl group can interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on the modifications made to the core structure.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and resins. Its ability to undergo various chemical reactions makes it a valuable building block for creating materials with specific properties.

Mechanism of Action

The mechanism by which (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing biological pathways. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar in having an aminomethyl group but differs in the ring structure.

    2,5-Dimethoxyfuran: Lacks the aminomethyl group, making it less versatile in certain reactions.

    Furfurylamine: Contains an aminomethyl group attached directly to the furan ring without methoxy substituents.

Uniqueness

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine is unique due to the combination of its aminomethyl and methoxy groups on the furan ring. This combination allows for a broader range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

(2,5-dimethoxy-2H-furan-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTZGHLHHVUXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=CC(O1)(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396372
Record name 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14496-27-6
Record name 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dihydro-2,5-dimethoxyfurfurylamine,mixture of isomers
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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